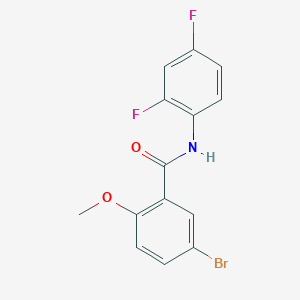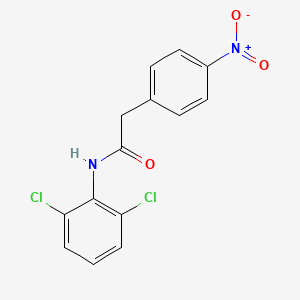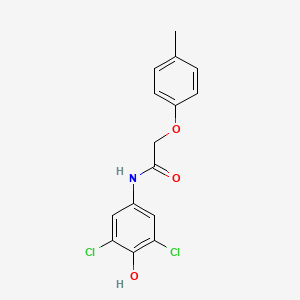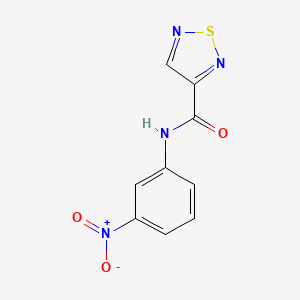![molecular formula C17H20N2O3 B5876649 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in the central nervous system.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By blocking the binding of glutamate to the receptor, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide prevents the influx of calcium ions and the subsequent depolarization of the postsynaptic neuron.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the AMPA receptor, it has been shown to inhibit the release of glutamate and to modulate the activity of other ion channels. It has also been shown to have neuroprotective effects in models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its specificity for the AMPA receptor subtype, which allows researchers to study the role of this receptor in isolation. However, its competitive binding mechanism means that high concentrations of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide are required to fully block the receptor, which can lead to off-target effects.
Direcciones Futuras
There are a number of potential future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of more specific and potent AMPA receptor antagonists. Another area of interest is the use of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in combination with other drugs to treat neurodegenerative diseases. Finally, there is ongoing research into the role of glutamate receptors in addiction and mood disorders, which could lead to new therapeutic approaches using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide and other glutamate receptor modulators.
Métodos De Síntesis
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-cyclohexen-1-one with ethylamine, followed by the reaction of the resulting compound with 3-nitrobenzaldehyde and acryloyl chloride.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide is commonly used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It is also used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-17(18-12-11-14-5-2-1-3-6-14)10-9-15-7-4-8-16(13-15)19(21)22/h4-5,7-10,13H,1-3,6,11-12H2,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYKYLWVLNGRN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5876595.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)
![2-chloro-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5876681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5876687.png)


![1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)